Comparative Predicted Lipophilicity: Driving Passive Permeability and LogD
The target compound exhibits a predicted XLogP3 of 1.8, calculated by PubChem [1]. This is a substantial increase in lipophilicity compared to the unsubstituted 3,7-diazabicyclo[3.3.1]nonane scaffold, which has a predicted logP of -0.56 to 0.06 depending on the source . This difference indicates that the 1,5-dimethyl and 3-isopropyl substitutions shift the compound into a more drug-like lipophilicity space, potentially improving passive membrane permeability relative to the parent scaffold.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3,7-Diazabicyclo[3.3.1]nonane (parent scaffold): -0.56 (measured logP) to 0.06 (ACD/LogP) |
| Quantified Difference | ΔXLogP ≈ +1.74 to +2.36 units (target more lipophilic) |
| Conditions | In silico predictions (PubChem XLogP3 3.0; ACD/Labs Percepta Platform) |
Why This Matters
This quantifiable shift in lipophilicity is critical for selecting a bispidine building block that balances aqueous solubility with membrane permeability in medicinal chemistry campaigns.
- [1] National Center for Biotechnology Information. 'PubChem Compound Summary for CID 56763472, 1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane.' PubChem, 2026. View Source
